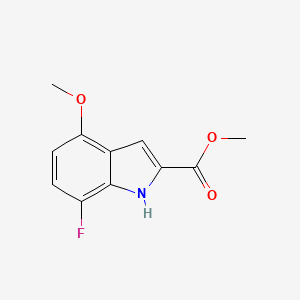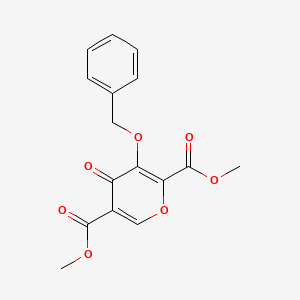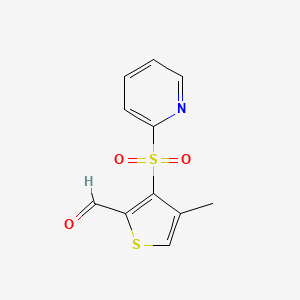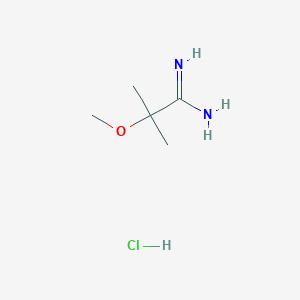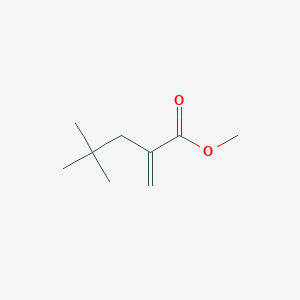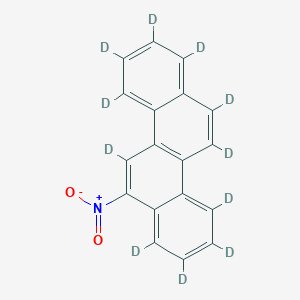
6-Nitrochrysene-D11
描述
6-Nitrochrysene-D11 is a useful research compound. Its molecular formula is C18H11NO2 and its molecular weight is 284.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
The primary targets of 6-Nitrochrysene-D11 are the human hepatic and pulmonary Cytochrome P450 enzymes . These enzymes play a crucial role in the metabolism of this compound, contributing to its activation and subsequent interactions with DNA .
Mode of Action
This compound interacts with its targets, the Cytochrome P450 enzymes, leading to its metabolic activation. This activation process involves the formation of potent carcinogenic metabolites via ring oxidation and nitroreduction . The major metabolites identified include trans-1,2-dihydro-1,2-dihydroxy-6-nitrochrysene and 6-aminochrysene . These metabolites are capable of interacting with DNA, leading to potential carcinogenic effects .
Biochemical Pathways
The biochemical pathways affected by this compound involve the metabolic activation of the compound through the formation of critical intermediates. These intermediates include N-hydroxy-6-aminochrysene and trans-1,2-dihydroxy-1,2-dihydro-6-aminochrysene . The formation of these intermediates leads to the creation of electrophilic species capable of reacting with DNA .
Pharmacokinetics
It is known that the compound can be metabolized in the human liver and lung, indicating its potential bioavailability
Result of Action
The molecular and cellular effects of this compound’s action primarily involve DNA interaction and potential damage. The metabolites of this compound, formed through its metabolic activation, can bind to DNA, leading to potential mutagenic and carcinogenic effects . This has been observed in studies showing the induction of adenomas and adenocarcinomas in rats .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of certain enzymes in the environment can affect the metabolic activation of this compound . Additionally, long-term exposure to polycyclic aromatic hydrocarbons (PAHs) and their derivatives can cause adverse health effects due to their carcinogenicity, mutagenicity, and oxidative potential
生化分析
Biochemical Properties
6-Nitrochrysene-D11 plays a significant role in biochemical reactions, particularly in the study of metabolic activation and detoxification pathways. It interacts with several enzymes, including cytochrome P450 enzymes such as P450 1A1, P450 1A2, and P450 3A4. These enzymes are involved in the oxidation and reduction of this compound, leading to the formation of various metabolites. The interactions between this compound and these enzymes are crucial for understanding its metabolic fate and potential toxicity .
Cellular Effects
This compound has been shown to exert significant effects on various cell types. In human bronchial explants and isolated rat hepatocytes, this compound undergoes metabolic activation, leading to the formation of DNA adducts. These adducts can cause mutations and potentially lead to carcinogenesis. Additionally, this compound influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its overall biological activity .
Molecular Mechanism
The molecular mechanism of this compound involves its metabolic activation by cytochrome P450 enzymes. The primary metabolites include trans-1,2-dihydro-1,2-dihydroxy-6-nitrochrysene and 6-aminochrysene. These metabolites can further react to form DNA adducts, which are critical intermediates in the carcinogenic process. The binding interactions of this compound with cytochrome P450 enzymes and its subsequent activation are essential for understanding its molecular mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under recommended storage conditions, but it should be re-analyzed for chemical purity after three years. Long-term exposure to this compound in in vitro and in vivo studies has demonstrated its potential to cause persistent DNA damage and carcinogenic effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In newborn mice, this compound has been shown to be a potent tumorigen, with dose-response relationships indicating increased tumorigenicity at higher doses. At lower doses, the compound may exhibit weaker carcinogenic activity. It is essential to consider the dosage when evaluating the toxic and adverse effects of this compound in animal studies .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. The major metabolic activation pathway includes the formation of trans-1,2-dihydro-1,2-dihydroxy-6-aminochrysene and trans-1,2-dihydroxy-3,4-epoxy-1,2,3,4-tetrahydro-6-aminochrysene. These metabolites can further undergo nitroreduction and ring oxidation, leading to the formation of DNA adducts and other reactive intermediates .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins. The compound’s localization and accumulation are influenced by its interactions with these proteins, affecting its overall biological activity. Understanding the transport and distribution of this compound is crucial for evaluating its potential toxicity and therapeutic applications .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm and nucleus, where it can interact with DNA and other cellular components. The compound’s activity and function are influenced by its localization, with DNA adduct formation occurring predominantly in the nucleus. Targeting signals and post-translational modifications may also play a role in directing this compound to specific cellular compartments .
属性
IUPAC Name |
1,2,3,4,5,6,7,8,9,10,11-undecadeuterio-12-nitrochrysene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11NO2/c20-19(21)18-11-17-13-6-2-1-5-12(13)9-10-15(17)14-7-3-4-8-16(14)18/h1-11H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D,11D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAWLTQJFZUYROA-LFFOKYCESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(C4=CC=CC=C34)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=C(C3=C2C(=C(C4=C(C(=C(C(=C34)[2H])[2H])[2H])[2H])[N+](=O)[O-])[2H])[2H])[2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(chloromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine hydrochloride](/img/structure/B1433680.png)
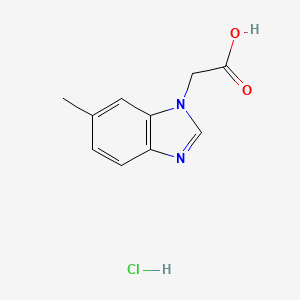
![1-[3-(4-methylpyridin-2-yl)-1H-1,2,4-triazol-5-yl]ethan-1-amine hydrochloride](/img/structure/B1433682.png)
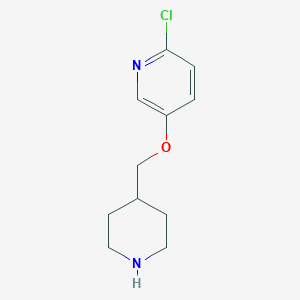
amine hydrochloride](/img/structure/B1433686.png)
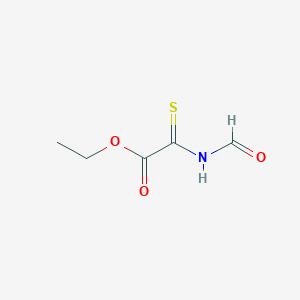
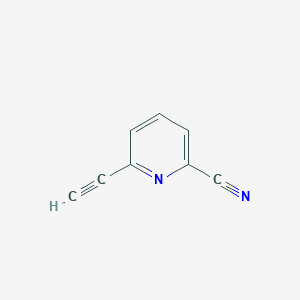
![4-{6-[(Oxan-4-yl)amino]imidazo[1,2-b]pyridazin-3-yl}benzaldehyde](/img/structure/B1433692.png)
